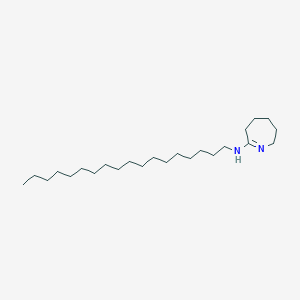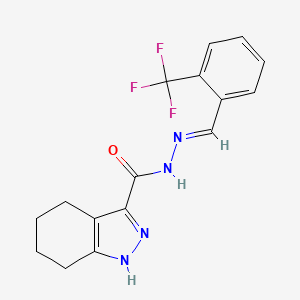
N'-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzylidene group attached to a tetrahydroindazole ring, with a carbohydrazide functional group. The presence of trifluoromethyl (Tri-F-ME) groups adds to its chemical stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 2-(Tri-F-ME)benzaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or other substituted derivatives.
科学研究应用
N’-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N’-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The presence of trifluoromethyl groups enhances its binding affinity and stability, contributing to its overall biological activity .
相似化合物的比较
Similar Compounds
- N’-(4-(Tri-F-ME)benzylidene)-4,5-dihydro-1H-benzo(g)indazole-3-carbohydrazide
- 2-((1-ME-1H-benzimidazol-2-yl)thio)-N’-(2-(Tri-F-ME)benzylidene)acetohydrazide
Uniqueness
N’-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide stands out due to its unique combination of a tetrahydroindazole ring and a trifluoromethyl-substituted benzylidene group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C16H15F3N4O |
|---|---|
分子量 |
336.31 g/mol |
IUPAC 名称 |
N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)12-7-3-1-5-10(12)9-20-23-15(24)14-11-6-2-4-8-13(11)21-22-14/h1,3,5,7,9H,2,4,6,8H2,(H,21,22)(H,23,24)/b20-9+ |
InChI 键 |
VLKIRLBQGIBESJ-AWQFTUOYSA-N |
手性 SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=CC=C3C(F)(F)F |
规范 SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=CC=C3C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


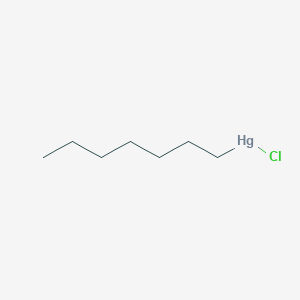
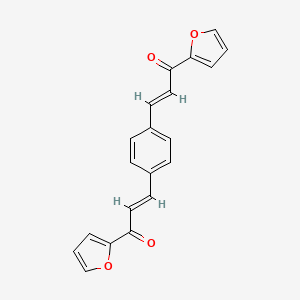

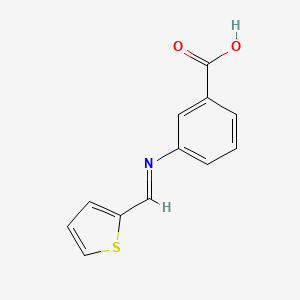
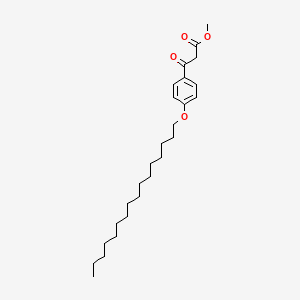
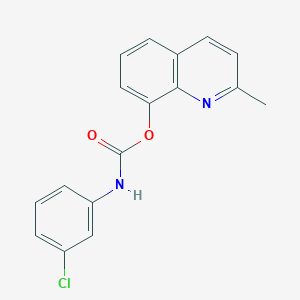

![2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether](/img/structure/B15077278.png)
![9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-](/img/structure/B15077281.png)
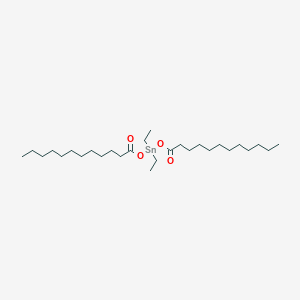

![(5Z)-3-benzyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077310.png)

